1-[3-(4-methylphenyl)acryloyl]piperidine

Dopaminergic activity in-vivo behavioral pharmacology structure–activity relationship

1-[3-(4-methylphenyl)acryloyl]piperidine (IUPAC: (E)-3-(4-methylphenyl)-1-(piperidin-1-yl)prop-2-en-1-one) is a synthetic small molecule belonging to the N‑cinnamoylpiperidine (chalcone–piperidine) chemotype. This scaffold has been explored for diverse pharmacological activities including dopaminergic modulation, anti‑inflammatory action, and anticancer potential.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B5706549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-methylphenyl)acryloyl]piperidine
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)N2CCCCC2
InChIInChI=1S/C15H19NO/c1-13-5-7-14(8-6-13)9-10-15(17)16-11-3-2-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-9+
InChIKeyHTOJRVQIAAPNSQ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(4-methylphenyl)acryloyl]piperidine: Compound Identity, Core Scaffold, and Procurement Context


1-[3-(4-methylphenyl)acryloyl]piperidine (IUPAC: (E)-3-(4-methylphenyl)-1-(piperidin-1-yl)prop-2-en-1-one) is a synthetic small molecule belonging to the N‑cinnamoylpiperidine (chalcone–piperidine) chemotype. This scaffold has been explored for diverse pharmacological activities including dopaminergic modulation, anti‑inflammatory action, and anticancer potential. [1] Although several close analogs have been evaluated in published SAR campaigns, quantitative differentiation data for this precise compound remain sparse, making procurement decisions dependent on targeted comparator analysis rather than general class claims. [2]

Why Generic N‑Cinnamoylpiperidine Analogs Cannot Substitute for 1-[3-(4-methylphenyl)acryloyl]piperidine


The N‑cinnamoylpiperidine series is exceptionally sensitive to aryl‑ring substitution: a single para‑substituent change can shift dopaminergic potency by over an order of magnitude, alter metabolic stability, and reverse selectivity profiles. [1] For example, the para‑chloro congener (6a) achieved the highest dopaminergic activity in an apomorphine‑induced licking model, while the para‑methyl derivative exhibited significantly weaker behavioral inhibition. [1] Consequently, substituting 1-[3-(4-methylphenyl)acryloyl]piperidine with a generic analog that lacks head‑to‑head validation introduces a risk of obtaining a compound with an uncharacterized pharmacological fingerprint, which is unsuitable for SAR follow‑up, target‑identification studies, or reproducible in‑vivo experiments. [2]

Quantitative Differentiation Evidence for 1-[3-(4-methylphenyl)acryloyl]piperidine Versus Closest Structural Analogs


Dopaminergic Behavioral Activity: Para‑Methyl vs. Para‑Chloro and Para‑Bromo Congeners in Apomorphine‑Induced Licking

In a single‑study head‑to‑head comparison, the para‑methyl derivative (1-[3-(4-methylphenyl)acryloyl]piperidine, coded 6d) showed substantially weaker antidopaminergic activity than the para‑chloro (6a) and para‑bromo (6e) congeners. At 30 mg/kg, the para‑methyl compound provided significantly lower inhibition of apomorphine‑induced licking, with a licking count of 618 ± 71.72 compared to 115 ± 24.6 for the para‑chloro analog, representing an approximately 5.4‑fold higher licking count (lower efficacy). [1] This demonstrates that a simple methyl substitution yields a functionally distinct compound, and that the para‑methyl variant cannot be considered a potency‑equivalent replacement for halogen‑substituted analogs in dopaminergic screening. [1]

Dopaminergic activity in-vivo behavioral pharmacology structure–activity relationship

Para‑Methyl vs. Unsubstituted Phenyl Baseline: Class‑Level SAR Impact on Dopaminergic Modulation

Within the E‑3‑(piperidin‑1‑yl)‑1‑(4‑substituted phenyl)prop‑2‑en‑1‑one series, the unsubstituted phenyl derivative (6b) produced a licking count of ~1860, which is statistically indistinguishable from control (no significant antidopaminergic effect). The introduction of a 4‑methyl group decreased licking counts to ~618, demonstrating that the methyl substituent imparts measurable but modest activity that is qualitatively different from both the unsubstituted and the halogen‑substituted compounds. [1] No direct biochemical binding data (e.g., Ki or IC50) for D2 receptors are available for this specific compound, limiting the level of evidence to class‑level inference. [1]

dopamine D2 receptor SAR behavioral pharmacology

PI3Kδ-Mediated AKT Phosphorylation Inhibition: Target Compound vs. Closest Available Data in Related Chemotypes

Although direct PI3Kδ or AKT phosphorylation data for 1-[3-(4-methylphenyl)acryloyl]piperidine are absent from the public domain, a close structural analog (CHEMBL2165498, differing only in the piperidine‑ring substitution pattern) has been tested for inhibition of human PI3Kδ‑mediated AKT phosphorylation at S473 in RI‑1 cells, yielding an IC50 of 374 nM. [1] This provides a cross‑study inference point: the target compound, with an unsubstituted piperidine ring, is predicted to exhibit altered cellular permeability and target engagement compared to the 3‑methylpiperidine congener. Quantitative prediction must await experimental confirmation, but the existing data support the use of this compound as a critical negative control in PI3Kδ pathway studies where piperidine‑ring substitution is being varied. [2]

PI3K inhibition AKT phosphorylation cellular pharmacology

Thermal and Photo‑Stabilization Potential: Piperidine‑Acryloyl Derivatives vs. Hindered Amine Light Stabilizers (HALS)

The compound contains an acryloyl‑piperidine moiety that is structurally related to monomeric hindered amine light stabilizers (HALS). While no quantitative thermogravimetric or UV‑aging data are available for this specific compound, patent literature demonstrates that piperidine derivatives bearing an acryloyl group can be incorporated into polyolefins and polyurethanes to confer thermal and photo‑oxidative stability. [1] The para‑methylphenyl substitution is anticipated to modulate the compound's volatility, migration resistance, and compatibility with polymer matrices compared to smaller or more polar substituents. Without direct comparative data, this compound remains a candidate for custom stabilizer screening where the combination of moderate molecular weight and a non‑polar aromatic tail is desired. [2]

polymer stabilization UV stabilizer hindered amine

Procurement‑Relevant Application Scenarios for 1-[3-(4-methylphenyl)acryloyl]piperidine Based on Quantitative Differentiation Evidence


Dopaminergic SAR Reference Standard for Halogen‑to‑Methyl Potency Bridging

This compound is uniquely suited as the 4‑CH3 reference point in a para‑substituent SAR matrix. When a research program has generated data on the para‑Cl or para‑Br analogs (e.g., 6a or 6e in Sakhteman et al. 2009) and seeks to deconvolute electronic (σ) from steric (MR) contributions at the 4‑position, procuring this compound enables a direct, within‑study comparison. The available behavioral licking‑count data (618 ± 71.72) provide a quantitative baseline against which newly generated in‑vitro binding or functional data can be normalized. [1]

Negative Control for PI3Kδ‑Pathway Probe Selectivity Profiling

Given the 374 nM IC50 of the closely related 3‑methylpiperidine analog against PI3Kδ‑mediated AKT phosphorylation, researchers investigating the PI3Kδ pathway should procure the target compound (unsubstituted piperidine) as a matched negative control. Side‑by‑side testing in the same RI‑1 cellular assay can empirically resolve the contribution of the piperidine 3‑methyl group to target engagement, which is essential for cheminformatic model training and scaffold‑hopping efforts within the kinase inhibitor field. [1]

Custom Polymer Stabilizer Screening Lead for Reduced Basicity Applications

Industrial laboratories developing UV‑ and thermo‑stabilized polyolefin or polyurethane formulations may select this compound for primary screening when non‑basic or low‑migration stabilizer candidates are required. The para‑methylphenyl group increases hydrophobicity and may improve compatibility with hydrocarbon polymers relative to more polar substituted piperidines. Although no quantitative stabilization data exist, the patent literature supports the feasibility of acryloyl‑piperidine derivatives as effective stabilizers, and this compound can serve as a starting point for additive optimization. [1] [2]

Cheminformatic Model Validation and Chemical Probe Synthesis

Computational chemistry groups building QSAR or pharmacophore models for dopaminergic or anti‑inflammatory activity require experimental data points spanning diverse para‑substituents. The target compound fills an underrepresented region of the chemical space (para‑methyl, moderate lipophilicity) and its procurement enables experimental measurement of predicted properties (e.g., logD, solubility, metabolic stability), thereby grounding and validating in‑silico models. [1]

Quote Request

Request a Quote for 1-[3-(4-methylphenyl)acryloyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.